Potency Gap in Related Pyrazole-5-yl-Amide Cinnamamides (Class-Level Inference for Valsa mali SDHI Activity)
No peer-reviewed, head-to-head in vitro data exist for the exact compound 2640980-66-9. However, its structural analog G34—a pyrazole-5-yl-amide cinnamamide derivative—displayed an EC50 of 0.57 mg/L against Valsa mali, substantially more potent than the commercial SDHI boscalid (EC50 = 2.80 mg/L) and closer to the triazole tebuconazole (EC50 = 0.30 mg/L) [1]. This class-level inference suggests that compounds sharing the cinnamamide-pyrazole-5-yl-amide scaffold may achieve superior in vitro antifungal activity relative to the standard boscalid baseline, but 2640980-66-9 has not been individually confirmed.
| Evidence Dimension | In vitro antifungal potency (Valsa mali mycelial growth inhibition) |
|---|---|
| Target Compound Data | No published data for 2640980-66-9 |
| Comparator Or Baseline | Compound G34 (analog) EC50 = 0.57 mg/L; Boscalid EC50 = 2.80 mg/L; Tebuconazole EC50 = 0.30 mg/L |
| Quantified Difference | Analogs differ up to ~4.9-fold vs. boscalid |
| Conditions | Valsa mali mycelial growth inhibition assay |
Why This Matters
This establishes that the cinnamamide-pyrazole-5-yl-amide class can significantly outperform the leading SDHI fungicide boscalid in potency, a critical criterion for agricultural fungicide procurement; however, direct validation of 2640980-66-9 is required before selection.
- [1] Cheng, X., et al. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(44). doi:10.1021/acs.jafc.3c04355. View Source
